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Introduction

Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is an anionic

detergent crucial for the successful extraction of nucleic acids from plant cells. Plant tissues

present unique challenges due to their rigid cell walls, composed of cellulose, and the presence

of secondary metabolites like polyphenols and polysaccharides that can interfere with DNA and

RNA isolation. SLS is a key component in many lysis buffers, including those used in common

protocols like the CTAB (Cetyltrimethylammonium Bromide) method, where it plays a

multifaceted role in ensuring high-yield and high-purity nucleic acid extraction.

Mechanism of Action

SLS facilitates the extraction of nucleic acids through several mechanisms:

Cell Lysis: As an amphiphilic molecule, SLS disrupts the cellular and nuclear membranes. It

integrates into the phospholipid bilayer, solubilizing the lipids and proteins, which leads to the

breakdown of the membranes and the release of intracellular contents, including DNA and

RNA.[1][2]

Protein Denaturation: SLS effectively denatures proteins, including nucleases (DNases and

RNases) that can degrade nucleic acids upon their release from the nucleus.[2][3] It binds to

proteins, disrupting their native conformation and rendering them inactive, thereby protecting

the integrity of the extracted nucleic acids.
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Removal of Contaminants: SLS aids in the removal of proteins and other cellular debris. It

forms complexes with proteins, which can then be precipitated and separated from the

nucleic acids during centrifugation steps.[4][5]

Quantitative Data Summary
The efficiency of nucleic acid extraction using SLS is dependent on its concentration, the

composition of the lysis buffer, and the incubation conditions. The following tables summarize

typical ranges and values reported in various protocols.

Table 1: Typical Concentrations of SLS and Other Lysis Buffer Components

Component
Typical
Concentration
Range

Purpose Reference(s)

Sodium Lauryl Sulfate

(SLS/SDS)
0.5% - 10% (w/v)

Cell lysis, protein

denaturation
[1][5][6]

Tris-HCl 100 mM - 200 mM

pH buffering (typically

pH 7.5-8.5) to

maintain DNA stability

[5][7][8]

EDTA 20 mM - 100 mM

Chelates Mg2+ ions,

inhibiting nuclease

activity

[3][7][8]

NaCl 1.4 M - 1.5 M

Helps remove

polysaccharides and

aids in precipitating

DNA

[7][8]

β-mercaptoethanol 0.1% - 1% (v/v)

Antioxidant, prevents

oxidation of

polyphenols

[4][8]

CTAB 2% (w/v)

Cationic detergent,

aids in cell lysis and

removes

polysaccharides

[7][8]
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Table 2: Typical Experimental Conditions for SLS-Based Lysis

Parameter
Typical
Range/Value

Purpose Reference(s)

Incubation

Temperature
55°C - 65°C

Enhances detergent

activity and denatures

nucleases

[1][8][9]

Incubation Time 30 - 60 minutes

Allows for complete

cell lysis and protein

denaturation

[8][9]

Table 3: Comparison of Extraction Methods on Nucleic Acid Yield and Purity

Method
Plant
Species/Tissue

Average DNA
Yield (ng/µL or
µg/g)

Average Purity
(A260/A280)

Reference(s)

CTAB Method Eggplant Seeds
824.5 ± 101.3

ng/µl
1.86 ± 0.04 [10]

SDS Method Eggplant Seeds
645.6 ± 156.5

ng/µl
1.52 ± 0.03 [10]

Detergent

Method

Salak 'Pondoh'

Leaves
Up to 1730 µg/ml 1.0 - 1.19 [11]

CTAB Method
Salak 'Pondoh'

Leaves
Up to 1112 µg/ml 1.3 - 1.5 [11]

Modified Mericon

Method
Maize Grains

Highest yield

(e.g., 386.9 ng/

µL)

1.93 - 2.27 [12]

CTAB Method Maize Grains
Lower yield than

Mericon
1.6 - 2.0 [12]
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Note: Purity is often assessed by the A260/A280 ratio, where a value of ~1.8 is generally

considered pure for DNA.[12] Ratios below this may indicate protein contamination, while

higher ratios can suggest RNA contamination.[12]

Experimental Protocols
Protocol 1: Modified CTAB-SLS Method for General
Plant DNA Extraction
This protocol is a widely used method that incorporates both CTAB and SLS for efficient DNA

extraction from various plant tissues, particularly those with high polysaccharide content.

Materials:

Plant tissue (fresh, frozen, or freeze-dried)

Liquid nitrogen

2x CTAB-SLS Lysis Buffer:

2% (w/v) CTAB

1% (w/v) SLS

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

1% (v/v) β-mercaptoethanol (add just before use)

Chloroform:Isoamyl alcohol (24:1, v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
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RNase A (10 mg/mL)

Procedure:

Sample Preparation: Grind 100-200 mg of plant tissue to a fine powder in a pre-chilled

mortar and pestle with liquid nitrogen.[7] It is crucial to prevent the tissue from thawing.

Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Immediately add 1 mL of

pre-warmed (60°C) 2x CTAB-SLS Lysis Buffer. Vortex briefly to mix.

Incubation: Incubate the mixture in a water bath at 60°C for 45-60 minutes.[8] Invert the tube

gently every 10-15 minutes to ensure thorough lysis.

First Extraction: Cool the tube to room temperature. Add an equal volume (approx. 1 mL) of

chloroform:isoamyl alcohol. Mix by inverting gently for 5-10 minutes until an emulsion is

formed.

Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[7] This will

separate the mixture into an upper aqueous phase (containing DNA), an interphase, and a

lower organic phase.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean 1.5 mL

microcentrifuge tube, avoiding the interphase.

Second Extraction (Optional but Recommended): Repeat steps 4-6 to maximize the purity of

the extracted DNA.[13]

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[9] Mix

gently by inversion. A white, stringy precipitate of DNA should become visible. Incubate at

-20°C for at least 1 hour to increase the precipitate yield.[7]

Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Carefully decant the

supernatant.

Washing: Add 500 µL of ice-cold 70% ethanol to the pellet to wash away residual salts and

other contaminants.[9] Centrifuge at 12,000 x g for 5 minutes.
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Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry,

as this can make the DNA difficult to dissolve.

Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer. To remove RNA

contamination, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[9]

Storage: Store the purified DNA at -20°C for long-term use.
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Caption: Mechanism of Sodium Lauryl Sulfate (SLS) in disrupting the plant cell membrane

and denaturing proteins.

Workflow for SLS-Based Nucleic Acid Extraction
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Caption: General experimental workflow for nucleic acid extraction from plant cells using an

SLS-based method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. flinnsci.ca [flinnsci.ca]

2. m.youtube.com [m.youtube.com]

3. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]

4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA
extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]

5. goldbio.com [goldbio.com]

6. dergipark.org.tr [dergipark.org.tr]

7. DNA Extraction for plant samples by CTAB [protocols.io]

8. cdn.10xgenomics.com [cdn.10xgenomics.com]

9. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. Comparison of three genomic DNA extraction methods to obtain high DNA quality from
maize - PMC [pmc.ncbi.nlm.nih.gov]

13. zymoresearch.com [zymoresearch.com]

To cite this document: BenchChem. [Application Notes: The Role of Sodium Lauryl Sulfate in
Plant Nucleic Acid Extraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681900#application-of-sodium-lauryl-sulfate-in-
nucleic-acid-extraction-from-plant-cells]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1681900?utm_src=pdf-custom-synthesis
https://www.flinnsci.ca/api/library/Download/4edce165ab91480099edd048aa41bc63
https://m.youtube.com/watch?v=Z0xDYlPw89E
https://pmc.ncbi.nlm.nih.gov/articles/PMC5361071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://www.goldbio.com/blogs/articles/guide-to-plant-dna-extraction
https://dergipark.org.tr/tr/download/article-file/350325
https://www.protocols.io/view/dna-extraction-for-plant-samples-by-ctab-bp2l65jkgqe5/v1
https://cdn.10xgenomics.com/image/upload/v1574849709/customer-developed-protocols/ctab-protocol-for-isolating-dna-from-plant-tissue.pdf
https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.researchgate.net/figure/Effect-of-type-and-concentration-of-detergent-on-the-average-yield-of-DNA-g-2gm-of_fig2_317648116
https://www.researchgate.net/publication/329036453_Comparison_of_detergent_and_CTAB_method_for_isolation_of_DNA_from_Salak_Salacca_zalacca_Gaert_Voss_'Pondoh'/fulltext/5bf2bc9e299bf1124fde26e7/Comparison-of-detergent-and-CTAB-method-for-isolation-of-DNA-from-Salak-Salacca-zalacca-Gaert-Voss-Pondoh.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5209869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5209869/
https://www.zymoresearch.com/blogs/blog/ctab-protocol-for-isolating-dna-from-plant-tissues
https://www.benchchem.com/product/b1681900#application-of-sodium-lauryl-sulfate-in-nucleic-acid-extraction-from-plant-cells
https://www.benchchem.com/product/b1681900#application-of-sodium-lauryl-sulfate-in-nucleic-acid-extraction-from-plant-cells
https://www.benchchem.com/product/b1681900#application-of-sodium-lauryl-sulfate-in-nucleic-acid-extraction-from-plant-cells
https://www.benchchem.com/product/b1681900#application-of-sodium-lauryl-sulfate-in-nucleic-acid-extraction-from-plant-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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